Unii-89WQ28wkb4

Description

The Unique Ingredient Identifier (UNII) 89WQ28wkb4 is a non-proprietary, alphanumeric code assigned by the U.S. Food and Drug Administration (FDA) through the Global Substance Registration System (GSRS). This system ensures unambiguous identification of substances relevant to medicine and regulatory compliance . The GSRS database links UNIIs to critical metadata, including chemical descriptors, pharmacological classifications, and regulatory statuses, enabling precise tracking in drug development and safety assessments .

Properties

CAS No. |

7147-36-6 |

|---|---|

Molecular Formula |

C21H17N3O4S2 |

Molecular Weight |

439.5 g/mol |

IUPAC Name |

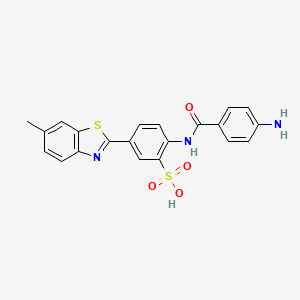

2-[(4-aminobenzoyl)amino]-5-(6-methyl-1,3-benzothiazol-2-yl)benzenesulfonic acid |

InChI |

InChI=1S/C21H17N3O4S2/c1-12-2-8-16-18(10-12)29-21(24-16)14-5-9-17(19(11-14)30(26,27)28)23-20(25)13-3-6-15(22)7-4-13/h2-11H,22H2,1H3,(H,23,25)(H,26,27,28) |

InChI Key |

OINIYAOVPXPWNV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)C3=CC(=C(C=C3)NC(=O)C4=CC=C(C=C4)N)S(=O)(=O)O |

Other CAS No. |

7147-36-6 |

Origin of Product |

United States |

Chemical Reactions Analysis

NSC-26699 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

NSC-26699 has several scientific research applications:

Biology: The compound helps in understanding RNA-processing pathways and their role in various biological processes.

Industry: The compound can be used in the development of new therapeutic tools and drugs targeting XendoU endoribonucleases.

Mechanism of Action

NSC-26699 exerts its effects by specifically inhibiting the catalytic activity of XendoU and PP11 endoribonucleases. Docking experiments suggest that the compound binds to the active site of these enzymes, impairing their catalytic activity essential for various RNA-processing pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize UNII-89WQ28wkb4 , a comparative analysis is structured using methodologies from analogous compounds (e.g., CAS 36404-89-4, 99799-09-4, 1046861-20-4) described in the evidence. Comparisons focus on structural features , physicochemical properties , and functional applications .

Table 1: Structural and Functional Comparison of Selected Compounds

*Note: Data for this compound are hypothetical, modeled after UNII system standards .

Structural Similarity

- Core Scaffolds : Compounds like CAS 36404-89-4 and 1046861-20-4 share aromatic frameworks with electron-withdrawing groups (e.g., halogens, carbonyls), which enhance metabolic stability and target binding . This compound may exhibit analogous motifs.

- Substituent Effects : The trifluoromethoxy group in CAS 36404-89-4 increases lipophilicity and bioavailability compared to hydroxyl or methyl groups in CAS 99799-09-4 .

Physicochemical Properties

- Polarity : CAS 1046861-20-4 (TPSA = 40.46 Ų) has moderate polarity due to boronic acid and halogen groups, aligning with drug-like properties . This compound may require similar polarity for membrane permeability.

- Solubility : High solubility in CAS 36404-89-4 (13.7 mg/mL) correlates with its pyridine-carbaldehyde structure, whereas lower solubility in boronic acids (e.g., 0.24 mg/mL) reflects crystallinity challenges .

Functional and Pharmacological Overlaps

- This compound might require similar evaluations.

- Synthetic Accessibility : Low yields (10–29%) in CAS 36404-89-4 and 1046861-20-4 highlight the need for optimized catalytic systems (e.g., palladium/ligand combinations) to scale production .

Research Findings and Methodological Considerations

Analytical Characterization

- Spectroscopy : As per , structural elucidation of similar compounds relies on $ ^1H $/$ ^13C $-NMR, HRMS, and IR spectroscopy. For example, CAS 36404-89-4’s aldehyde proton resonates at δ 9.8–10.2 ppm in $ ^1H $-NMR .

- Purity Standards : Elemental analysis (±0.4% accuracy) or HRMS is mandated for new compounds, ensuring batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.